Fmoc-Oic-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

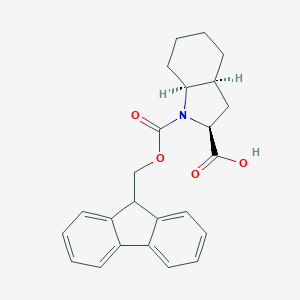

(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, also known as (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, is a useful research compound. Its molecular formula is C24H24NO4- and its molecular weight is 390.5 g/mol. The purity is usually 95%.

The exact mass of the compound (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Détermination de la concentration des groupes Fmoc

Fmoc-Oic-OH a été utilisé dans la procédure de synthèse de TiO2@SiO2 à cœur-coquille modifiée avec du 3-(aminopropyl)triméthoxysilane (APTMS). La fixation chimique du Fmoc-glycine (Fmoc-Gly-OH) à la surface de la structure à cœur-coquille a été réalisée pour déterminer la quantité de groupes amino actifs sur la base du calcul de la quantité de groupe Fmoc .

Synthèse peptidique en phase solide (SPPS)

this compound est utilisé dans la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour obtenir des quantités plus importantes de peptides. Cette méthode est particulièrement utile lorsque des modifications non naturelles ou l'introduction de marqueurs site-spécifiques sont nécessaires .

3. Ancrage des Fmoc-acides aminés aux supports solides hydroxylés La procédure d'ancrage des Fmoc-acides aminés aux supports solides hydroxylés peut atteindre des rendements élevés et empêcher la formation de dipeptides et de racémisation. Avec le Fmoc-acide aminé activé, il est possible de réaliser le couplage de ce composé activé à la résine ou à un autre acide aminé protégé .

Déprotection du Fmoc

La déprotection du Fmoc utilisant l'hydrogénation acide offre une option non basique pour la déprotection et la protection in situ de l'amine déprotégée résultante .

Agent de modification de TiO2@SiO2

Le Fmoc-glycine (Fmoc-Gly-OH) a été utilisé comme agent de modification de TiO2@SiO2-(CH2)3-NH2 pour obtenir TiO2@SiO2-(CH2)3-NH-Gly-Fmoc .

Détermination des groupes amino

La mesure de la spectroscopie ultraviolet-visible (UV-vis) a été adoptée pour la détermination quantitative des groupes amino présents à la surface du cœur-coquille TiO2@SiO2 par détermination de la substitution du Fmoc .

Mécanisme D'action

Target of Action

The primary target of Fmoc-Oic-OH is amine groups . It is frequently used as a protecting group for amines in organic synthesis .

Mode of Action

This compound interacts with its targets by reacting with the amine group to form a carbamate . This reaction introduces the Fmoc group, effectively protecting the amine during subsequent reactions . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

The introduction of the Fmoc group to an amine is a key step in many biochemical pathways, particularly in the synthesis of peptides . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids without disturbing the acid-labile linker between the peptide and the resin .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role as a protecting group. The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of this compound’s action is the protection of amines during organic synthesis . By reacting with the amine group to form a carbamate, this compound allows for the sequential addition of amino acids in peptide synthesis . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of this compound .

Analyse Biochimique

Biochemical Properties

Fmoc-Oic-OH is primarily used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound interacts with various enzymes and proteins during this process .

Cellular Effects

It has been observed that certain Fmoc-derivatives can influence cell adhesion and growth . For instance, Fmoc-K3 promotes cell attachment and favors cell duplication, supporting cell growth on the hydrogel support .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The Fmoc group, which includes this compound, is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region (λmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes during the process of introducing the Fmoc group by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Activité Biologique

(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, commonly referred to as Fmoc-octahydroindole-2-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its structure features a bicyclic indole framework that is often utilized in peptide synthesis and drug development due to its unique biological properties.

The compound has the following chemical characteristics:

- Molecular Formula: C24H25NO4

- Molecular Weight: 391.46 g/mol

- CAS Number: 130309-37-4

- SMILES Notation: OC(=O)[C@@H]1C[C@H]2C@@HCCCC2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It exerts its effects through:

- Receptor Binding: The compound has been studied for its interactions with specific receptors involved in cardiovascular functions, suggesting potential therapeutic applications in managing hypertension and related disorders.

- Enzyme Modulation: It may influence enzyme activities, particularly those involved in metabolic pathways, thereby affecting cellular processes such as signal transduction and gene expression.

Biological Activities

Research has indicated several biological activities associated with (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid:

- Anticancer Activity:

- Anti-inflammatory Effects:

- Antimicrobial Properties:

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various biological contexts:

Synthesis and Applications

The synthesis of (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions including:

- Formation of the indole core.

- Introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group.

This compound serves as an essential building block in peptide synthesis and is used to create more complex bioactive molecules.

Propriétés

Numéro CAS |

130309-37-4 |

|---|---|

Formule moléculaire |

C24H24NO4- |

Poids moléculaire |

390.5 g/mol |

Nom IUPAC |

(2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |

InChI |

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/p-1/t15-,21-,22-/m0/s1 |

Clé InChI |

JBZXLQHJZHITMW-RXYZOABWSA-M |

SMILES |

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

SMILES isomérique |

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |

SMILES canonique |

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |

Pictogrammes |

Irritant |

Synonymes |

130309-37-4; (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylicacid; Fmoc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylicacid; AmbotzFAA1729; AC1MBSY3; CTK8B7908; MolPort-006-705-850; ZINC4899631; ANW-58916; AKOS015837340; AKOS016002009; AJ-52575; AK-57356; RT-004512; TR-062128; (2S,3aS,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylicacid; (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylicacid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.